molecular formula C11H9ClFN3O3 B13718962 Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13718962
M. Wt: 285.66 g/mol
InChI Key: RHSBKNIBKPEMAE-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and fluoro substituents on the phenyl ring, along with the triazole core, imparts unique chemical and biological properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazole derivatives, N-oxides, and reduced triazole compounds, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and fluoro substituents enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-chloro-4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is unique due to its triazole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of chloro and fluoro substituents further enhances its properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H9ClFN3O3

Molecular Weight

285.66 g/mol

IUPAC Name

ethyl 1-(3-chloro-4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H9ClFN3O3/c1-2-19-10(17)9-14-11(18)16(15-9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,14,15,18)

InChI Key

RHSBKNIBKPEMAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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